Isopteropodine
Overview
Description
Isopteropodine is an Uncaria pentacyclic oxindol alkaloid . It exhibits antibacterial activity against Gram-positive bacteria . It also has a moderate anti-proliferative effect on acute lymphoblastic leukemia cells .
Synthesis Analysis
Isopteropodine is a type of spirooxindole, which is a significant scaffold in drug design . The synthesis of spirooxindoles has been an active research field of organic chemistry for well over a century . The synthesis of Isopteropodine involves oxidation and rearrangement of carboline lactams into 3,3-disubstituted-2-oxindoles .Molecular Structure Analysis
Isopteropodine has a molecular formula of C21H24N2O4 . It is an isoyohimbine-type octindole alkaloid . The indole scaffold of these compounds is a spiro-ring fused with non-planar bicyclic or polycyclic units of saturated or partially saturated heterocycles .Physical And Chemical Properties Analysis
Isopteropodine has a molar mass of 368.43 . It has a density of 1.33 and a melting point of 209-211 °C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Antimicrobial Activity
Isopteropodine has been identified to exhibit antibacterial activity against Gram-positive bacteria . This property is significant for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Activation of PXR
The compound induces activation of the pregnane X receptor (PXR) , which is involved in the regulation of xenobiotic metabolism . This activation suggests potential applications in the study of drug-drug interactions and the detoxification processes in the body.
Modulation of Neurotransmitter Receptors
Isopteropodine acts as a positive modulator of M1 muscarinic acetylcholine receptors and the serotonin receptor subtype 5-HT2 . This modulation can be crucial for research into treatments for neurological disorders such as Alzheimer’s disease and depression.
Anti-proliferative Effects
Research indicates that Isopteropodine inhibits the proliferation of CCRF CEM C7H2 lymphoblastic leukemia cells . This anti-proliferative effect opens avenues for cancer research, particularly in the development of chemotherapeutic agents.
Xenobiotic Sensing
Isopteropodine’s interaction with PXR also implicates it in xenobiotic sensing . Understanding this process is essential for assessing the safety and efficacy of new pharmaceuticals.
Immunology & Inflammation
Given its diverse biological activities, Isopteropodine may have implications in the study of immunological responses and inflammatory processes . This could lead to new insights into the treatment of autoimmune diseases and chronic inflammation.
Infectious Disease
The antimicrobial properties of Isopteropodine suggest its utility in the field of infectious disease research, particularly in understanding the mechanisms of action of plant-derived antimicrobial agents .
Cancer Cell Signaling & Regulation
Isopteropodine’s ability to modulate receptor function and inhibit cell proliferation suggests roles in cancer cell signaling and regulation . This is particularly relevant for targeted cancer therapies that aim to disrupt specific signaling pathways.
Mechanism of Action
Isopteropodine, also known as Uncarine E, is a pentacyclic oxindol alkaloid derived from the Uncaria species . This compound has been studied for its various biological activities, including its antibacterial and anti-proliferative effects .
Target of Action
Isopteropodine acts as a positive modulator of muscarinic M1 and 5-HT2 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, and cognitive function.
Mode of Action
Isopteropodine interacts with its targets, the muscarinic M1 and 5-HT2 receptors, to modulate their activity . This interaction can lead to changes in cellular signaling and function, although the exact mechanisms are still under investigation.
Biochemical Pathways
It is known that the compound can stimulate the production of interleukin il-1 and il-6 in alveolar macrophages, leading to an increase in leukocyte and lymphocyte production . This suggests that isopteropodine may influence immune response pathways.
Result of Action
Isopteropodine has demonstrated antibacterial activity against Gram-positive bacteria . Additionally, it has shown a moderate anti-proliferative effect on acute lymphoblastic leukemia cells . These effects suggest that isopteropodine may have potential therapeutic applications in the treatment of bacterial infections and certain types of cancer.
Safety and Hazards
properties
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-PFDNRQJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317264 | |
Record name | Isopteropodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopteropodine | |
CAS RN |
5171-37-9 | |
Record name | Isopteropodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5171-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopteropodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopteropodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5171-37-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPTEROPODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9IZ1U593L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopteropodine?
A1: Isopteropodine (Uncarine E) has the molecular formula C21H24N2O4 and a molecular weight of 368.43 g/mol. []
Q2: What spectroscopic data is available for the structural characterization of isopteropodine?
A2: Isopteropodine's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 2D NMR, 13C NMR, and FAB-HR (+ve or -ve). [] Additionally, X-ray crystallography has been employed to determine the crystal structure of its stereoisomer, pteropodine. [] This information, combined with studies on its isomerization kinetics, provides valuable insights into its structural features.
Q3: Does isopteropodine exhibit any antimicrobial activity?
A3: Yes, isopteropodine has demonstrated antibacterial activity against Gram-positive bacteria. []
Q4: How does isopteropodine interact with biological targets to exert its effects?
A4: While the exact mechanism of action remains to be fully elucidated, studies suggest that isopteropodine and other oxindole alkaloids can modulate the function of specific receptors. For example, pteropodine and isopteropodine have been shown to positively modulate rat muscarinic M1 and 5-HT2 receptors expressed in Xenopus oocytes. [] Further research is needed to fully understand its interactions with biological systems.
Q5: What is the role of isopteropodine in the traditional use of Uncaria tomentosa for cancer treatment?
A5: Isopteropodine is one of the major alkaloids found in Uncaria tomentosa, a plant traditionally used for its purported anticancer properties. In vitro studies have shown that isopteropodine, along with other oxindole alkaloids from Uncaria tomentosa, can inhibit the proliferation of various cancer cell lines, including prostate, colon, lung, cervical, and breast cancer cells. [] It's important to note that these are preliminary findings, and further research, including in vivo studies and clinical trials, is necessary to confirm these effects and understand the mechanisms involved.
Q6: Has isopteropodine demonstrated any antiseizure activity?
A6: A study investigating the antiseizure activity of Mitragyna inermis, a plant containing isopteropodine, revealed that extracts enriched in isopteropodine significantly delayed the onset of seizures in a pentylenetetrazol-induced seizure model in mice. [] These findings suggest a potential role for isopteropodine in managing seizures, but further research is needed to confirm its specific contribution and elucidate its mechanism of action.
Q7: Is there any information available on the pharmacokinetics (PK) and pharmacodynamics (PD) of isopteropodine?
A7: Currently, limited data is available on the specific PK/PD profile of isopteropodine. Further research is required to investigate its absorption, distribution, metabolism, and excretion (ADME) properties.
Q8: What is known about the toxicity of isopteropodine?
A8: Information regarding the toxicity and safety profile of isopteropodine is limited. Further studies are necessary to determine its potential for adverse effects and establish safe dosages.
Q9: What analytical techniques are commonly used to identify and quantify isopteropodine?
A10: High-performance liquid chromatography (HPLC) is frequently employed for the separation and quantification of isopteropodine and other oxindole alkaloids in plant extracts and biological samples. [] Mass spectrometry (MS) techniques, often coupled with HPLC, provide accurate mass measurements and structural information for compound identification. [] Thin layer chromatography (TLC) can also be used as a rapid and cost-effective method for the qualitative analysis of isopteropodine. [, ]
Q10: Are there any known drug interactions associated with isopteropodine?
A11: While specific drug interactions with isopteropodine haven't been extensively studied, some research indicates that it can activate the pregnane X receptor (PXR). [] PXR activation can induce the expression of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of many drugs. This interaction could potentially lead to altered drug metabolism and efficacy. Therefore, caution should be exercised when combining isopteropodine-containing supplements or extracts with medications metabolized by CYP3A4.
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